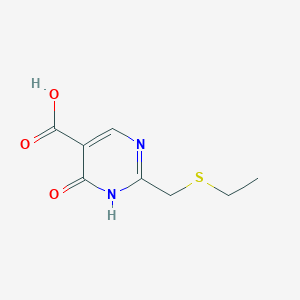2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC18289774
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O3S |
|---|---|
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | 2-(ethylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-2-14-4-6-9-3-5(8(12)13)7(11)10-6/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11) |
| Standard InChI Key | BJUAJALPCSZWFM-UHFFFAOYSA-N |
| Canonical SMILES | CCSCC1=NC=C(C(=O)N1)C(=O)O |
Introduction
Structural Characteristics of Pyrimidine-Carboxylic Acid Derivatives
Core Pyrimidine Scaffold
Pyrimidine derivatives are heterocyclic aromatic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The 6-oxo-1,6-dihydropyrimidine moiety indicates a ketone group at position 6 and a hydrogenated ring system, which enhances stability and influences electronic properties . Substituents at position 2, such as ethyl or (ethylthio)methyl groups, modulate steric and electronic interactions, affecting reactivity and biological activity.
Comparative Analysis of Substituents
The target compound’s (ethylthio)methyl group introduces a sulfur atom, distinguishing it from the ethyl-substituted analog (PubChem CID 21473456) . Sulfur-containing substituents often enhance lipophilicity and metabolic stability compared to purely alkyl groups. For example, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Ambeed product 3719-45-7) demonstrates how methyl groups at position 1 influence anti-inflammatory activity by modulating AP-1 signaling .
Synthetic Methodologies for Analogous Compounds
Acylation and Functionalization
The synthesis of pyrimidine-carboxylic acids frequently involves acylation reactions. For instance, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is synthesized via methyl esterification followed by hydrolysis . Similarly, introducing a thioether group like (ethylthio)methyl would require thiol-ene coupling or nucleophilic substitution at position 2.
Thioether Incorporation
A plausible route involves reacting a 2-chloromethylpyrimidine intermediate with ethanethiol under basic conditions. This method aligns with procedures used for sulfur-containing pharmaceuticals, where thioether linkages improve membrane permeability .
Physicochemical Properties and Predictive Data
Molecular Weight and Solubility
Based on analogs, the molecular weight of 2-((ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is estimated at ~214.25 g/mol. Predicted solubility in aqueous media is moderate (≈20–60 mg/mL), comparable to 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (153.14 g/mol, 19.5 mg/mL) .
LogP and Bioavailability
Challenges and Future Directions
Synthetic Optimization
Achieving regioselective substitution at position 2 remains challenging. Catalytic methods using palladium or copper complexes, as employed in related syntheses , may improve yields.
Toxicity Profiling
Thioether-containing compounds can form reactive metabolites. Preclinical studies must assess hepatic metabolism and potential glutathione adduct formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume